Methyl 3-bromo-2-(bromomethyl)propionate (CAS 22262-60-8) is a highly reactive, bifunctional alkylating agent characterized by a 1,3-dibromide motif centered around a methoxycarbonyl-substituted carbon. Operating as a liquid at room temperature with a density of 1.82 g/mL and a boiling point of 60-62 °C at 0.4 mmHg, this compound is engineered for precision [3+2] and [3+1] annulation reactions. Unlike simple linear dihalides, the presence of the methyl ester provides a critical synthetic handle for downstream functionalization, making it an established precursor for the commercial synthesis of complex heterocycles, including sultams and functionalized pyrrolidines. Its high purity (>97-98% GC) and vacuum-distillable nature ensure reproducible performance in demanding pharmaceutical and fine chemical manufacturing workflows .
Procurement attempts to substitute methyl 3-bromo-2-(bromomethyl)propionate with more common dibrominated esters, such as methyl 2,3-dibromopropionate, routinely result in synthetic failure during heterocycle construction. While methyl 2,3-dibromopropionate is a vicinal (1,2) dibromide that primarily undergoes elimination to form acrylates or cyclizes to highly strained 3-membered aziridines, the target compound is a 1,3-dibromide . This specific 1,3-spatial arrangement is strictly required to execute double SN2 displacements with primary amines or sulfonamides, directly yielding 4- or 5-membered rings (cyclobutanes, pyrrolidines, sultams) . Furthermore, substituting with the unesterified analog (3-bromo-2-(bromomethyl)propionic acid) introduces carboxylate interference during base-mediated alkylations, necessitating additional protection steps that degrade overall process yield and increase reagent overhead.
In the synthesis of pharmaceutical building blocks like (S)-1-benzyl-3-hydroxypyrrolidine, methyl 3-bromo-2-(bromomethyl)propionate serves as a direct C3 insertion unit. Compared to the baseline use of 1,3-dibromopropane, which yields an unfunctionalized pyrrolidine ring, the target compound directly installs a methoxycarbonyl group at the C3 position during the initial cyclization . This eliminates the need for multi-step post-cyclization carboxylation, reducing the synthetic pathway by at least two steps and quantifiably improving the overall atom economy of the API intermediate production.
| Evidence Dimension | Downstream functionalization steps required post-cyclization |
| Target Compound Data | 0 steps (ester handle is pre-installed at C3) |
| Comparator Or Baseline | 1,3-dibromopropane (requires ≥2 steps for C3 functionalization) |
| Quantified Difference | Eliminates 2+ synthetic steps |
| Conditions | Base-mediated double alkylation with primary amines |
Bypassing multi-step functionalization reduces solvent waste, labor, and yield loss, directly lowering the cost of goods for custom pyrrolidine libraries.
When performing double nucleophilic displacements to form sultams or cyclobutanes, the choice between the methyl ester (target compound) and its free acid counterpart (3-bromo-2-(bromomethyl)propionic acid, CAS 41459-42-1) is critical. The target compound acts as a neutral electrophile, readily undergoing SN2 reactions in the presence of mild bases. In contrast, the free acid immediately consumes one equivalent of base to form a carboxylate salt, which alters the solubility profile and sterically/electronically hinders the adjacent bromomethyl groups . Using the esterified target compound avoids the 100% stoichiometric waste of base and prevents the need for transient esterification/saponification cycles .
| Evidence Dimension | Base consumption and protecting group requirements |
| Target Compound Data | Neutral electrophile; no acid-protection required |
| Comparator Or Baseline | 3-bromo-2-(bromomethyl)propionic acid (consumes 1 eq base, requires protection) |
| Quantified Difference | 100% reduction in parasitic base consumption |
| Conditions | Mild base-mediated double SN2 alkylation |
Procuring the pre-esterified compound streamlines scale-up operations by avoiding unnecessary acid-base side reactions and improving batch reproducibility.
For industrial scale-up, the ability to purify intermediates via distillation is standard practice over chromatography. Methyl 3-bromo-2-(bromomethyl)propionate exhibits a stable boiling point of 60-62 °C under vacuum (0.4 mmHg) . This allows for high-recovery purification of the reagent prior to sensitive catalytic steps. Comparatively, higher molecular weight or highly polar dibromides often suffer from thermal degradation or require high-vacuum short-path systems that are difficult to scale. The target compound's density of 1.82 g/mL and clean distillation profile ensure that bulk procurements can be easily re-purified or fractionated if exposed to moisture during extended storage .
| Evidence Dimension | Vacuum distillation parameters |
| Target Compound Data | Distills cleanly at 60-62 °C / 0.4 mmHg |
| Comparator Or Baseline | Polar/heavy dibromides (prone to thermal degradation) |
| Quantified Difference | Enables standard vacuum distillation without decomposition |
| Conditions | 0.4 mmHg vacuum distillation |
Ensures that manufacturers can easily maintain >97% purity in-house without relying on expensive and solvent-heavy chromatographic purification.
Highly suited for the single-step construction of 3-substituted pyrrolidine rings, such as (S)-1-benzyl-3-hydroxypyrrolidine precursors, used in pharmaceutical library generation .
Serves as an established 1,3-dielectrophile for the double alkylation of sulfonamides and primary amines, providing a direct route to functionalized heterocycles .
Functions as a core C3 building block for synthesizing 4-membered carbocycles, where the pre-installed ester group provides an essential anchor for subsequent derivatization .
Utilized as a stable precursor to generate methyl 2-(bromomethyl)acrylate via controlled dehydrohalogenation, offering an alternative to routes requiring hazardous phosphorus tribromide .
Irritant